molecular formula C18H14N2O3S B1682947 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]- CAS No. 1005201-24-0

1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-

Cat. No. B1682947
M. Wt: 338.4 g/mol
InChI Key: RCKYSTKYIVULEK-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .


Synthesis Analysis

The main synthetic methodologies for 1,3,4-oxadiazole derivatives have been reviewed . In a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles, the use of K2CO3 as a base achieves an unexpected and highly efficient C-C bond cleavage . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .


Molecular Structure Analysis

1,3,4-Oxadiazole is an aromatic heterocycle with –N=C=O- linkage . It contains one oxygen and two nitrogen atoms and is found in different isomeric forms .


Chemical Reactions Analysis

The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .

Scientific Research Applications

  • Cancer Treatment

    • Field: Pharmaceuticals
    • Application: The 1,3,4-oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment . Structural modifications are important to ensure high cytotoxicity towards malignant cells .
    • Methods: The activity of different 1,3,4-oxadiazole conjugates were tested on different cell lines of different types of cancer .
    • Results: It is demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
  • Antibacterial and Antifungal Activity

    • Field: Microbiology
    • Application: 1,3,4-Oxadiazole derivatives have been tested for potential antimicrobial activity against several bacterial strains .
    • Methods: The derivatives were tested against five bacterial strains: S. aureus (CIP 7625), S. aureus *, E. coli (ATCC 25922), K. pneumoniae (CIP 104727) and P. aeruginosa 27853 (CIP 76110) .
    • Results: The results of these tests are not specified in the source .
  • Hypoglycemic Activity

    • Field: Endocrinology
    • Application: Newly synthesized benzothiazole containing oxadiazole derivatives were assayed for investigation of their in vivo hypoglycemic activity .
    • Methods: The hypoglycemic activity was investigated by alloxan induced diabetic model in rat .
    • Results: The results of these tests are not specified in the source .
  • High-Energy and Explosive Materials

    • Field: Material Science
    • Application: Due to its high positive enthalpy of formation and high density, furazan and their oxides (furoxan) have recently gained popularity in the synthesis of high-energy and explosive materials .
    • Methods: The methods of application or experimental procedures are not specified in the source .
    • Results: The results of these tests are not specified in the source .
  • Antiretroviral Drug

    • Field: Pharmaceuticals
    • Application: The 1,3,4-oxadiazole unit is used in the antiretroviral drug Raltegravir .
    • Methods: The methods of application or experimental procedures are not specified in the source .
    • Results: The results of these tests are not specified in the source .
  • Anticancer Agent

    • Field: Pharmaceuticals
    • Application: The 1,3,4-oxadiazole unit is used in the anticancer agent Zibotentan .
    • Methods: The methods of application or experimental procedures are not specified in the source .
    • Results: The results of these tests are not specified in the source .
  • Alzheimer’s Disease Treatment

    • Field: Neurology
    • Application: A novel glycogen synthase kinase-3 inhibitor 2-methyl-5-(3-{4-[(S)-methylsulfinyl]phenyl}-1-benzofuran-5-yl)-1,3,4-oxadiazole has been shown to decrease tau phosphorylation and ameliorate cognitive deficits in a transgenic model of Alzheimer’s disease .
    • Methods: The methods of application or experimental procedures are not specified in the source .
    • Results: The results of these tests are not specified in the source .
  • Apoptosis Induction

    • Field: Cell Biology
    • Application: The two most active alkylated Compounds, 3-[(4-dodecylpiperazin-1-yl) methyl]5-phenyl-1,3,4-oxadiazole-2(3H)-thione (108) and3-[(4-dodecylpiperazin-1-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione (109) have been shown to be capable to induce apoptosis .
    • Methods: The methods of application or experimental procedures are not specified in the source .
    • Results: The results of these tests are not specified in the source .

Future Directions

1,3,4-Oxadiazole has become an important construction motif for the development of new drugs . Its broad biological activity spectrum and the ability to undergo various chemical reactions make it a promising candidate for future research and drug development .

properties

IUPAC Name

2-methyl-5-[3-(4-methylsulfinylphenyl)-1-benzofuran-5-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-11-19-20-18(23-11)13-5-8-17-15(9-13)16(10-22-17)12-3-6-14(7-4-12)24(2)21/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKYSTKYIVULEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=C(C=C2)OC=C3C4=CC=C(C=C4)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647722
Record name 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-

CAS RN

1005201-24-0
Record name 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-[3-[4-(methylthio)phenyl]-1-benzofuran-5-yl]-1,3,4-oxadiazole (322 mg, 1.00 mmol) in dichloromethane (10 mL) was added m-chloroperbenzoic acid (70%, 259 mg, 1.05 mmol) at room temperature, and the resulting mixture was stirred for 5 min. The reaction mixture was concentrated under reduced pressure, and the residue was purified by basic silica gel column chromatography (ethyl acetate) and recrystallized from tetrahydrofuran to give the title compound (284 mg, yield 84%) as colorless crystals.
Name
2-methyl-5-[3-[4-(methylthio)phenyl]-1-benzofuran-5-yl]-1,3,4-oxadiazole
Quantity
322 mg
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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